molecular formula C24H23N3O3S B3937184 N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-4-propoxybenzamide

N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-4-propoxybenzamide

Cat. No.: B3937184
M. Wt: 433.5 g/mol
InChI Key: ALWRHKKSZLFXJD-UHFFFAOYSA-N
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Description

N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-4-propoxybenzamide: is a complex organic compound that features a combination of aromatic rings, amide, and thioamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-4-propoxybenzamide typically involves multi-step organic reactions. One common route includes:

    Formation of the intermediate amine: The starting material, 4-aminobenzamide, undergoes a reaction with phenyl isocyanate to form 4-[(phenylcarbonyl)amino]benzamide.

    Thioamide formation: The intermediate is then reacted with thiophosgene to introduce the thioamide group, resulting in 4-[(phenylcarbonyl)amino]phenylcarbamothioyl chloride.

    Final coupling: The thioamide intermediate is coupled with 4-propoxybenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioamide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of the metal center.

    Materials Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.

Biology and Medicine:

    Drug Development: The compound’s ability to interact with biological targets makes it a potential candidate for drug development, particularly in the treatment of diseases where modulation of specific enzymes or receptors is required.

Industry:

    Polymer Science: It can be used as a monomer or additive in the synthesis of polymers with specific mechanical or thermal properties.

Mechanism of Action

The mechanism by which N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-4-propoxybenzamide exerts its effects is largely dependent on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and thus modulating a biochemical pathway.

Comparison with Similar Compounds

  • N-({4-[(benzoylamino)phenyl]amino}carbonothioyl)-3-propoxybenzamide
  • 4-tert-butyl-N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide

Uniqueness: N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-4-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities or selectivities towards biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-[(4-benzamidophenyl)carbamothioyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-2-16-30-21-14-8-18(9-15-21)23(29)27-24(31)26-20-12-10-19(11-13-20)25-22(28)17-6-4-3-5-7-17/h3-15H,2,16H2,1H3,(H,25,28)(H2,26,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWRHKKSZLFXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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